molecular formula C2H6P2S6 B1587365 Davy Reagent methyl CAS No. 82737-61-9

Davy Reagent methyl

Cat. No.: B1587365
CAS No.: 82737-61-9
M. Wt: 284.4 g/mol
InChI Key: OIEQWZXDRGOGHA-UHFFFAOYSA-N
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Safety and Hazards

According to the safety data sheet, Davy Reagent methyl can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this chemical.

Relevant Papers

There are several papers related to the use of this compound in chemical reactions . These papers could provide more detailed information on the properties and applications of this chemical.

Mechanism of Action

Target of Action

Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the production of a wide range of products, from pharmaceuticals to polymers .

Mode of Action

This compound interacts with its targets (carboxylic acids) through a process known as dithiation . In this process, this compound acts as a proton donor, making it useful in organic synthesis . It can catalyze the formation of complex molecules . Specifically, it is used to convert carboxylic acids into methyl dithioesters .

Biochemical Pathways

The biochemical pathway affected by this compound is the conversion of carboxylic acids to methyl dithioesters . This conversion is part of a broader set of reactions in organic synthesis, where precise control over methylation is required . The downstream effects include the selective methylation of specific functional groups within a molecule without affecting other reactive sites .

Result of Action

The molecular effect of this compound’s action is the formation of methyl dithioesters from carboxylic acids . This transformation is valuable in organic synthesis, enabling the creation of a variety of complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the dithiation process . Moreover, the presence of other substances can also impact the reaction. Therefore, precise control over the reaction environment is crucial for the effective use of this compound .

Biochemical Analysis

Biochemical Properties

Davy Reagent Methyl plays a significant role in biochemical reactions. It acts as a proton donor, making it useful in organic synthesis as it can catalyze the formation of complex molecules

Molecular Mechanism

The molecular mechanism of this compound involves its role as a proton donor in organic synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Davy Reagent methyl is synthesized through the reaction of phosphorus pentasulfide with methanethiol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

P2S5+2CH3SHC2H6P2S6P_2S_5 + 2CH_3SH \rightarrow C_2H_6P_2S_6 P2​S5​+2CH3​SH→C2​H6​P2​S6​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Properties

IUPAC Name

2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQWZXDRGOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSP1(=S)SP(=S)(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6P2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403902
Record name Davy Reagent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82737-61-9
Record name Davy Reagent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be gained from the research on Davy Reagent Methyl and its application in thionation reactions?

A1: this compound, a thionating agent, plays a crucial role in transforming peptide backbones. The research highlights its use in thionating RA-VII, a cyclic hexapeptide with antitumor properties []. This process led to the creation of novel thionopeptides with varying positions of the thioamide bond (Ψ(CS-NH)). X-ray crystallography of [Tyr-3-Ψ(CH2NH)-Ala-4]RA-VII, a derivative generated through reduction of the thionopeptide [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII with nickel borohydride, revealed a conformational change within the 18-membered ring moiety compared to the parent peptide and other thionopeptides. This conformational difference helps explain the altered biological activity observed in the reduced peptide [].

Q2: How does the structure of thionopeptides, generated using this compound, influence their biological activity?

A2: The research demonstrates that introducing a thioamide bond (Ψ(CS-NH)) into the cyclic hexapeptide RA-VII through thionation with this compound significantly impacts its conformation and, consequently, its biological activity []. While the specific biological activity is not detailed in the provided abstracts, the study highlights that reducing the thioamide bond in [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII to a methylene amine bond (Ψ(CH2NH)) leads to a change in the molecule's overall shape, particularly within the 18-membered ring []. This conformational change results in a loss of activity compared to the original RA-VII peptide and its thionated counterparts [], suggesting that the thioamide bond and its specific position within the peptide sequence are crucial for maintaining the active conformation necessary for biological activity. This finding underscores the importance of structural considerations when designing and synthesizing peptide analogs with desired biological properties.

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